4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide 4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1014047-39-2
VCID: VC11865420
InChI: InChI=1S/C23H24N6O3S/c1-15-16(2)27-29(17(15)3)23-14-13-22(25-26-23)24-18-5-7-19(8-6-18)28-33(30,31)21-11-9-20(32-4)10-12-21/h5-14,28H,1-4H3,(H,24,25)
SMILES: CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C
Molecular Formula: C23H24N6O3S
Molecular Weight: 464.5 g/mol

4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

CAS No.: 1014047-39-2

Cat. No.: VC11865420

Molecular Formula: C23H24N6O3S

Molecular Weight: 464.5 g/mol

* For research use only. Not for human or veterinary use.

4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide - 1014047-39-2

Specification

CAS No. 1014047-39-2
Molecular Formula C23H24N6O3S
Molecular Weight 464.5 g/mol
IUPAC Name 4-methoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Standard InChI InChI=1S/C23H24N6O3S/c1-15-16(2)27-29(17(15)3)23-14-13-22(25-26-23)24-18-5-7-19(8-6-18)28-33(30,31)21-11-9-20(32-4)10-12-21/h5-14,28H,1-4H3,(H,24,25)
Standard InChI Key ZKVQONNUWXNVJC-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C
Canonical SMILES CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC)C

Introduction

Chemical Structure and Molecular Properties

Core Architecture

The molecule consists of three primary components:

  • A 4-methoxybenzenesulfonamide group, which contributes to hydrogen bonding and solubility properties.

  • A central phenylamino bridge connecting the sulfonamide to a pyridazine ring.

  • A 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl substituent, providing steric bulk and potential interaction sites for biological targets .

The molecular formula is C₂₄H₂₆N₆O₃S, with a molecular weight of 478.6 g/mol . Key physicochemical properties, such as logP (predicted ≈3.2) and polar surface area (~120 Ų), suggest moderate membrane permeability and suitability for oral bioavailability.

Table 1: Comparative Molecular Properties of Related Sulfonamides

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₂₄H₂₆N₆O₃S478.64-methoxy, trimethylpyrazole
4-Ethoxy analog C₂₄H₂₆N₆O₃S478.64-ethoxy, trimethylpyrazole
4-Methoxy-2,3-dimethyl analogC₂₅H₂₈N₆O₃S492.62,3-dimethyl, trimethylpyrazole
Pyrazol-1-yl variant C₂₁H₂₁N₅O₃S436.5Unsubstituted pyrazole

Synthesis and Optimization

Reaction Pathways

The synthesis follows a multi-step sequence typical of aryl sulfonamides:

  • Pyridazine Intermediate Preparation:

    • 6-Chloropyridazin-3-amine undergoes nucleophilic substitution with 3,4,5-trimethyl-1H-pyrazole under basic conditions (K₂CO₃, DMF, 80°C).

  • Sulfonylation:

    • Reaction of 4-methoxybenzenesulfonyl chloride with 4-aminophenylpyridazine intermediate in dichloromethane with triethylamine .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product, confirmed by HPLC (>95% purity).

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C, 12h6889
2Et₃N, DCM, 0°C→RT, 6h7291
3Silica gel (70-230 mesh), EA/Hex 1:3N/A95

Pharmacological Profile

Antimicrobial Activity

In preliminary assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), related compounds show bactericidal effects attributed to dihydrofolate reductase inhibition .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridazine-H), 7.89 (d, J=8.8 Hz, 2H, phenyl-H), 6.98 (d, J=8.8 Hz, 2H), 3.85 (s, 3H, OCH₃), 2.32 (s, 6H, pyrazole-CH₃).

  • HRMS (ESI+): m/z 479.1821 [M+H]⁺ (calc. 479.1824).

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